molecular formula C31H44N2O6 B11164775 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]acetamide

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]acetamide

Cat. No.: B11164775
M. Wt: 540.7 g/mol
InChI Key: GBZYBALMYRKYFJ-UHFFFAOYSA-N
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Description

N-[6-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-6-OXOHEXYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE is a complex organic compound that features a combination of isoquinoline and chromen structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-6-OXOHEXYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the chromen and isoquinoline intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include acyl chlorides, amines, and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-6-OXOHEXYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amide and ether linkages can be targets for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like PCC or KMnO4, reducing agents like LiAlH4 or NaBH4, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-[6-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-6-OXOHEXYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE may be studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Medicine

In medicine, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of N-[6-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-6-OXOHEXYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline and chromen derivatives, such as:

  • 7-Hydroxy-2H-chromen-2-one
  • 4-Hydroxy-2-quinolone
  • N-(2-Hydroxyethyl)isoquinoline

Uniqueness

The uniqueness of N-[6-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-6-OXOHEXYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE lies in its combined structural features, which may confer distinct chemical and biological properties compared to its individual components.

Properties

Molecular Formula

C31H44N2O6

Molecular Weight

540.7 g/mol

IUPAC Name

N-[6-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-6-oxohexyl]-2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C31H44N2O6/c1-3-4-10-23-19-29(36)39-30-22(2)26(14-13-25(23)30)38-21-27(34)32-17-9-5-6-12-28(35)33-18-16-31(37)15-8-7-11-24(31)20-33/h13-14,19,24,37H,3-12,15-18,20-21H2,1-2H3,(H,32,34)

InChI Key

GBZYBALMYRKYFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCCCCC(=O)N3CCC4(CCCCC4C3)O

Origin of Product

United States

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